molecular formula C9H7ClN2O2S B12641405 methyl 5-chloro-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate

methyl 5-chloro-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate

Cat. No.: B12641405
M. Wt: 242.68 g/mol
InChI Key: VGXGHTBENKNHBU-UHFFFAOYSA-N
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Description

Methyl 5-chloro-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate is a heterocyclic compound that features a thiophene ring substituted with a pyrazole moiety and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Thiophene Ring Formation: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Coupling of Pyrazole and Thiophene Rings: The pyrazole and thiophene rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions or with the aid of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Methyl 5-chloro-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, or antimicrobial activities.

    Materials Science: The compound can be used in the development of organic semiconductors or as a precursor for the synthesis of conductive polymers.

    Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in the development of metal-based drugs.

Mechanism of Action

The mechanism of action of methyl 5-chloro-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The pyrazole moiety can interact with biological targets through hydrogen bonding, π-π stacking, or hydrophobic interactions, while the thiophene ring can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate
  • Methyl 5-chloro-4-(1H-pyrazol-3-yl)thiophene-2-carboxylate
  • Methyl 5-chloro-4-(1H-pyrazol-5-yl)thiophene-2-carboxylate

Uniqueness

Methyl 5-chloro-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate is unique due to the specific position of the pyrazole moiety on the thiophene ring, which can influence its reactivity and interaction with biological targets. This positional specificity can lead to differences in biological activity and selectivity compared to similar compounds.

Properties

Molecular Formula

C9H7ClN2O2S

Molecular Weight

242.68 g/mol

IUPAC Name

methyl 5-chloro-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate

InChI

InChI=1S/C9H7ClN2O2S/c1-14-9(13)7-2-6(8(10)15-7)5-3-11-12-4-5/h2-4H,1H3,(H,11,12)

InChI Key

VGXGHTBENKNHBU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(S1)Cl)C2=CNN=C2

Origin of Product

United States

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